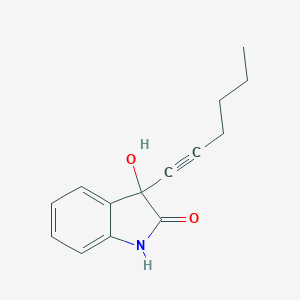

3-Hhin

Description

Historical Perspectives and Evolution of Indolinone Chemistry

The study of indolinone chemistry has evolved significantly since the initial explorations of indole (B1671886) derivatives. Historically, indolinones and related structures like isatin (B1672199) (indole-2,3-dione) have been recognized as key building blocks for the synthesis of a wide array of organic molecules. Isatin, for instance, was first obtained in the 19th century through the oxidation of indigo (B80030) dye. fishersci.be The inherent reactivity of the indolinone scaffold, particularly the carbonyl group and the α-carbon, has facilitated the development of numerous synthetic strategies for functionalizing this core structure. Over time, academic research has moved beyond basic synthesis to explore the diverse biological activities associated with indolinone derivatives. This has led to the identification of indolinones as "privileged scaffolds," meaning they are capable of binding to a wide range of biological targets with high affinity. cdutcm.edu.cnontosight.ai The evolution includes the development of methods for constructing complex indolinone architectures, such as C2- and C3-quaternary indolinones, through techniques like oxidative dearomatization of indoles.

Rationale for Focused Investigation on 3-HHIN Analogues

The focused investigation on this compound and its analogues is driven by the potential for novel biological activities arising from its specific structural features. This compound possesses a unique substitution pattern at the 3-position of the indolinone core, featuring both a hydroxyl group and a hexynyl chain. This combination of functional groups introduces specific steric and electronic properties that can influence interactions with biological macromolecules. Academic research into this compound analogues aims to understand the structure-activity relationships (SAR) associated with these modifications. By systematically altering the hexynyl chain, the hydroxyl group, or substituents on the indolinone ring, researchers can probe how these structural changes impact biological effects. This is a fundamental approach in medicinal chemistry to identify key features responsible for desired activity and to optimize compound properties. The study of analogues also allows for the exploration of different synthetic routes and the development of more efficient and selective methods for their preparation.

Scope and Objectives of Academic Research on this compound

The scope of academic research on this compound is primarily centered on its synthesis and the evaluation of its biological properties, as well as those of its analogues. Key objectives include:

Synthesis of this compound and its Analogues: Developing efficient and stereoselective synthetic routes to access this compound and a diverse range of analogues with variations in the alkyne chain length, substituents on the indolinone ring, and modifications to the hydroxyl group. Research in this area often involves exploring reactions such as the addition of alkynyl nucleophiles to isatin derivatives.

Evaluation of Biological Activities: Investigating the effects of this compound and its analogues in various biological systems. This includes exploring potential activities such as anticancer, anti-inflammatory, and antioxidant effects, which are commonly observed in indolinone derivatives. wikipedia.org Research may also focus on more specific targets, such as enzymes or receptors, depending on the initial findings or hypotheses. For example, studies have investigated the effects of this compound and related propargylic alcohols derived from isatin on the enzymatic activity of parasites.

Structure-Activity Relationship (SAR) Studies: Establishing correlations between the chemical structures of this compound analogues and their observed biological activities. This involves synthesizing a series of related compounds and testing them in relevant assays to understand which parts of the molecule are crucial for activity.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound and its active analogues exert their biological effects. This can involve biochemical assays, cell-based experiments, and computational studies like molecular docking to understand how these compounds interact with biological targets.

Academic research on this compound contributes to the broader understanding of indolinone chemistry and its potential in discovering new chemical probes and potential therapeutic leads.

Detailed research findings on this compound and its analogues highlight their synthesis and biological evaluation. For instance, studies have reported the synthesis of propargylic alcohols derived from isatin, including this compound, and their effects on Echinococcus multilocularis metacestodes. These studies evaluated the impact of these compounds on enzymatic activities within the parasite.

| Compound | Effect on Alkaline Phosphatase Activity | Effect on Lactate Dehydrogenase Activity |

| 3-(1-Hexynyl)-3-hydroxy-2-indolinone (this compound) | Decreased Selectively | Decreased Selectively |

| 1-methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone | Decreased Selectively | Decreased Selectively |

| 3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone | Decreased Selectively | Decreased Selectively |

This type of data illustrates the focus of academic research on understanding the specific biological impact of this compound and its substituted analogues. Further research involves exploring different substitution patterns and their influence on various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

3-hex-1-ynyl-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-4-7-10-14(17)11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9,17H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJPHFOZSJSLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933800 | |

| Record name | 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149916-72-3 | |

| Record name | 3-(1-Hexynyl)-3-hydroxy-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hex-1-yn-1-yl)-3H-indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 1 Hexynyl 3 Hydroxy 2 Indolinone and Its Analogues

Retrosynthetic Analysis and Key Disconnections for 3-HHIN

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inicj-e.org For 3-(1-Hexynyl)-3-hydroxy-2-indolinone, the most logical retrosynthetic approach involves two key disconnections at the C3 position, as it is the most functionalized center.

The primary disconnection is the carbon-carbon bond between the C3 of the indolinone ring and the 1-hexynyl group. This disconnection is based on a nucleophilic addition of an acetylide to a carbonyl group. This step simplifies the target molecule into two key precursors: an indolin-2,3-dione (isatin) scaffold and a 1-hexyne (B1330390) nucleophile. The isatin (B1672199) precursor contains the required C3 carbonyl group that will be attacked by the acetylide.

A secondary disconnection, or functional group interconversion (FGI), considers the formation of the indolinone ring itself, which can be traced back to simpler aniline (B41778) or anthranilamide derivatives through various cyclization strategies. This strategic breakdown points to a synthetic pathway that hinges on the effective formation of the indolinone core followed by a crucial C-C bond-forming reaction at the C3 position.

Development of Novel Synthetic Routes

Building on the retrosynthetic blueprint, researchers have developed various methodologies to construct this compound and its analogues. These routes focus on efficiently building the core structure and then introducing the required substituents with high degrees of control.

The 2-indolinone (oxindole) scaffold is a privileged structure in medicinal chemistry. Its synthesis has been the subject of extensive research. Classical methods include the Stolle and Hinsberg oxindole (B195798) syntheses. More contemporary methods often involve intramolecular cyclization reactions. For instance, anionic cyclization of N-benzyl anthranilamides, followed by in situ oxidation and rearrangement, can yield the 3-hydroxy-2-indolinone ring system. researchgate.net Another approach involves the oxidative cyclization of 2-aminophenyl-1,3-diones to form 2-hydroxy-indolinones. nih.gov These methods provide access to the core structure, which can then be further functionalized.

The C3 position of the isatin precursor is highly electrophilic, making it the primary site for nucleophilic attack. This inherent reactivity ensures high regioselectivity in the addition of substituents. The main challenge, however, is controlling the stereochemistry at the newly formed C3 quaternary stereocenter. Asymmetric catalysis is the most powerful tool for achieving this. The development of chiral catalysts that can differentiate between the two faces (Re and Si) of the C3 carbonyl group is paramount for producing enantioenriched products. researchgate.net Chiral phase-transfer catalysts and metal-organocatalyst hybrids have been shown to be particularly effective in this regard. researchgate.netresearchgate.net

The direct addition of terminal alkynes to the C3 carbonyl of isatin derivatives is the most efficient method for synthesizing 3-alkynyl-3-hydroxy-2-oxindoles like this compound. nih.gov This transformation is a nucleophilic addition reaction. Recent advancements have focused on rendering this reaction asymmetric.

A highly successful approach involves the use of a silver(I) catalyst in conjunction with a chiral phase-transfer catalyst (PTC). organic-chemistry.org Specifically, dimeric chiral quaternary ammonium (B1175870) salts derived from the natural alkaloid quinine (B1679958) have been employed as cationic inducers of enantioselectivity. acs.org This system facilitates the asymmetric addition of terminal alkynes to a wide range of isatin derivatives under mild conditions. researchgate.netnih.gov The reaction typically proceeds via the formation of a silver alkynylide, which then attacks the isatin carbonyl. The chiral environment created by the quinine-derived PTC dictates the facial selectivity of the attack, leading to high enantiomeric excess (ee). organic-chemistry.orgacs.org

The general procedure involves reacting the isatin derivative with the terminal alkyne (e.g., 1-hexyne) in the presence of a silver salt like silver acetate (B1210297) (AgOAc), a base such as potassium carbonate (K₂CO₃), and the chiral PTC in a suitable solvent like mesitylene. acs.org These reactions can achieve high yields and excellent enantioselectivities, often up to 99% ee. organic-chemistry.org

| Catalyst System | Isatin Derivative | Alkyne | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| AgOAc / Quinine-derived PTC | N-Benzylisatin | 1-Hexyne | >80 | >95 | organic-chemistry.org, acs.org |

| AgOAc / Quinine-derived PTC | 5-Methylisatin | Phenylacetylene | 82 | 99 | organic-chemistry.org |

| AgBF₄ / Amidophosphine-urea | Isatin | Various Terminal Alkynes | Good | up to 99 | researchgate.net |

| Me₂Zn / Chiral Perhydro-1,3-benzoxazine | Isatin | Various Terminal Alkynes | Moderate-Excellent | Moderate-Excellent | researchgate.net |

This table presents representative data from studies on the asymmetric alkynylation of isatins, demonstrating the effectiveness of various catalytic systems.

The introduction of the hydroxyl group at the C3 position is intrinsically accomplished during the alkynylation of the isatin precursor. The nucleophilic attack of the hexynylide anion on the C3 ketone directly generates a tertiary alkoxide intermediate. Subsequent protonation during the reaction workup yields the final 3-hydroxy-2-indolinone product. acs.org

Therefore, the alkynylation step (Section 2.2.3) and the hydroxylation step are part of the same reaction mechanism. Alternative strategies, such as the direct oxidation of a 3-(1-hexynyl)indolin-2-one, are less common and synthetically less efficient than the direct addition to isatin. Another related approach is the piperidine-catalyzed aldol (B89426) reaction between N-alkylisatins and methyl ketones, which also forms a 3-hydroxyindolin-2-one (B1221191) structure through nucleophilic addition to the C3 carbonyl. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient approach to complex molecules. The synthesis of this compound analogues can be envisioned through such processes. For instance, a one-pot, three-component coupling of an N-protected isatin, an aryne precursor, and a nucleophile under metal-free conditions has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones. rsc.org This demonstrates the feasibility of multi-component strategies in constructing this scaffold.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering enhanced safety, better heat and mass transfer, and improved scalability over traditional batch processes. beilstein-journals.org The application of this technology to the synthesis of 3-substituted-3-hydroxyoxindoles has demonstrated its potential for accelerating reactions and enabling safer operation at higher temperatures without compromising enantioselectivity. nih.gov

An organocatalytic asymmetric aldol reaction between isatin and acetone (B3395972) has been successfully translated from batch to a continuous-flow system. nih.gov While batch reactions at elevated temperatures can negatively impact enantioselectivity, the flow setup allows for precise temperature control and short residence times, mitigating this issue. For instance, a study demonstrated that complete conversion in the L-leucinol catalyzed reaction of isatin and acetone could be achieved with a 12-hour residence time at 40°C under flow conditions, maintaining high enantioselectivity. nih.gov This approach provides a safer and more efficient route for the continuous production of the 3-hydroxyoxindole core structure. nih.gov

The principles of flow chemistry are broadly applicable to the synthesis of heterocyclic compounds, including the indole (B1671886) nucleus, which is the core of this compound. nih.govbeilstein-journals.org Flow systems, often coupled with microwave irradiation or packed-bed reactors, can significantly reduce reaction times and improve yields and productivity, making them attractive for the large-scale synthesis of complex molecules. nih.gov

Optimization of Reaction Conditions and Yields

The core transformation in synthesizing this compound is the nucleophilic addition of a hexynyl group to the C3-carbonyl of an isatin precursor. Optimizing this reaction is crucial for achieving high yields and, particularly for pharmaceutical applications, high enantioselectivity.

The asymmetric alkynylation of isatins is a key strategy for producing chiral 3-alkynyl-3-hydroxy-2-oxindoles. This transformation has been extensively studied using both transition-metal catalysis and organocatalysis. nih.govorganic-chemistry.org

Transition-Metal Catalysis: Various metal complexes have been developed to catalyze this reaction efficiently.

Copper Catalysis: A highly efficient method utilizes a copper iodide (CuI) catalyst with a chiral phosphine (B1218219) ligand. This system demonstrates broad substrate scope and produces the desired products in high yields and enantioselectivity. researchgate.net Another approach found that a bifunctional guanidine/CuI catalyst affords 3-alkynylated 3-hydroxyoxindoles with yields up to 99% and enantiomeric excess (ee) up to 97%. nih.gov

Silver Catalysis: A hybrid catalyst system combining a chiral phase-transfer catalyst (PTC) with a silver salt (AgOAc) has been reported for the enantioselective alkynylation of isatins. nih.govresearchgate.net Dimeric chiral quaternary ammonium salts derived from quinine act as effective cationic inducers, leading to products with excellent enantioselectivities (≤99% ee). beilstein-journals.orgscispace.com

Zinc Catalysis: The dimethylzinc (B1204448) (Me₂Zn)-mediated addition of terminal alkynes to isatins, in the presence of chiral ligands like perhydro-1,3-benzoxazine, provides a reliable method for enantioselective alkynylation. researchgate.net Another system using a Zn(OCOCF₃)₂/chiral bis(sulfonamide)-diamine (BSDA) catalyst also yields the target compounds in high yields (up to 96%) and excellent enantioselectivities (up to 97% ee). scispace.com

Organocatalysis: Organocatalysts have also been successfully employed, offering a metal-free alternative for the synthesis of chiral 3-hydroxyoxindoles. nih.govresearchgate.net For instance, cinchona alkaloid-derived thioureas have been used to catalyze aldol reactions of ketones with isatins, achieving up to 97% ee. researchgate.net While direct organocatalytic alkynylation of isatins is less common, the principles are applicable for developing new catalytic systems.

The choice of solvent can significantly impact the yield, selectivity, and environmental footprint of the synthesis. In the synthesis of 3-hydroxyoxindole derivatives, solvent screening is a critical step in optimization. For instance, in the fluorination of hydrazonoindolin-2-one, the selective formation of 3,3-difluorooxindoles versus 3-fluorooxindoles was found to be highly solvent-dependent. rsc.org

Green chemistry principles encourage the use of environmentally benign solvents. Water has been successfully employed as a reaction medium for the synthesis of 3-indolyl-3-hydroxy oxindoles. nih.gov In one method, diethanolamine (B148213) was used as a catalyst in water to produce these derivatives in good yields. nih.gov Another approach utilized CuWO₄ nanoparticles as a recyclable heterogeneous catalyst in an aqueous medium for the synthesis of 3-ethynyl-3-hydroxy-2-oxindoles. researchgate.net The use of water as a solvent not only reduces environmental impact but can also lead to remarkable rate enhancements. researchgate.net Furthermore, catalyst-free conditions using water as a green solvent have been developed for certain transformations, such as the Vinylogous Henry reaction to form 3-substituted-3-hydroxyoxindoles. dntb.gov.ua

While catalyst and solvent screening are widely reported, detailed studies focusing solely on the optimization of temperature and pressure for the synthesis of this compound and its analogues are less common. Generally, these reactions are performed under mild conditions.

Temperature: Most of the reported catalytic asymmetric alkynylations of isatins are conducted at or below room temperature (e.g., -20°C to 25°C) to maximize enantioselectivity. nih.gov In some cases, elevated temperatures are used to improve reaction rates, but this can be detrimental to the enantiomeric excess. As noted in the continuous-flow synthesis section, one of the key advantages of flow reactors is the ability to use higher temperatures to accelerate reactions without the loss of selectivity often observed in batch processes. nih.gov

Pressure: The synthesis of 3-hydroxyoxindoles via catalytic alkynylation is typically carried out at atmospheric pressure. High-pressure conditions are not commonly required for this class of reactions. While high pressure is a powerful tool in inorganic and materials synthesis for creating novel compounds, its application in this specific area of heterocyclic chemistry has not been extensively explored or deemed necessary. Optimization of these parameters is often part of a broader screening of reaction conditions rather than a focused investigation.

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The primary precursor for the synthesis of this compound is isatin (1H-indole-2,3-dione) or its N-substituted derivatives. researchgate.net The versatility of the isatin scaffold allows for the synthesis of a wide array of analogues through substitution on the aromatic ring or at the nitrogen atom. nih.govbeilstein-journals.org Common synthetic routes to isatin derivatives include the Sandmeyer, Stolle, and Gassman procedures, as well as more modern methods involving the oxidation of indoles. nih.gov N-alkylation of isatin, for example, can be readily achieved under phase transfer catalysis (PTC) conditions. An aryne-based, metal-free, three-component coupling of an N-protected isatin, an aryne precursor, and a 1,3-cyclodione represents a modern approach to 3-substituted-3-hydroxy-indolin-2-ones.

Once the 3-alkynyl-3-hydroxy-2-oxindole core is formed, it serves as a versatile intermediate for further derivatization. The hydroxyl and alkynyl groups, as well as the lactam functionality, provide multiple handles for post-synthesis modification. nih.govresearchgate.net For example, 3-hydroxy-2-oxindoles can undergo Lewis acid-catalyzed Friedel-Crafts alkylation with electron-rich arenes, demonstrating their utility as precursors for more complex structures. nih.govorganic-chemistry.org The alkyne moiety can participate in a variety of transformations, such as click chemistry, reductions, or further coupling reactions, allowing for the generation of diverse molecular libraries. The synthesis of spiro-epoxyoxindoles from isatins creates a key intermediate that can undergo nucleophilic ring-opening to introduce a wide range of substituents at the C3 position. researchgate.net

Biocatalytic and Chemoenzymatic Approaches to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic alkynylation of isatins to form this compound is not yet widely reported, chemoenzymatic strategies and biocatalytic transformations on related structures highlight the potential of this approach.

Enzymes, such as lipases, dehydrogenases, and oxidases, are used extensively in the synthesis of chiral pharmaceutical intermediates. For instance, D-lactate dehydrogenase has been used for the stereoselective reduction of a keto acid to produce a chiral hydroxy acid intermediate for a rhinovirus protease inhibitor. Similarly, ketoreductases are employed for the asymmetric reduction of ketones to furnish chiral alcohols.

In the context of indole-containing molecules, prenyltransferases have been used in the chemoenzymatic synthesis of prenylated indole alkaloids. These enzymes catalyze the selective transfer of a prenyl group to the indole scaffold, a transformation analogous to the alkynylation required for this compound. A recent report described a photoenzymatic one-pot hybrid system for the synthesis of 3,3-disubstituted indole-2-ketones, indicating progress toward integrating biocatalysis in the synthesis of complex oxindoles. researchgate.net

The development of a biocatalyst (e.g., a promiscuous hydrolase or a specifically engineered enzyme) capable of catalyzing the addition of terminal alkynes to the C3-carbonyl of isatin would represent a significant advancement, potentially offering a direct and highly enantioselective route to this compound and its analogues under mild, environmentally friendly conditions.

Directed Synthesis Strategies for Specific this compound Isomers

The controlled synthesis of specific stereoisomers of 3-(1-Hexynyl)-3-hydroxy-2-indolinone (this compound) and its analogues is crucial for investigating their structure-activity relationships. The core challenge lies in the stereoselective formation of the chiral quaternary center at the C3 position of the 2-indolinone (oxindole) core. Directed synthesis strategies primarily rely on the asymmetric addition of a hexynyl nucleophile to an isatin precursor. These methods can be broadly categorized into transition metal catalysis and organocatalysis, which utilize chiral ligands or catalysts to induce facial selectivity in the nucleophilic attack on the C3 carbonyl of the isatin.

A prevalent and efficient method for constructing the 3-alkynyl-3-hydroxy-2-oxindole scaffold involves the catalytic asymmetric addition of terminal alkynes to isatins. Various catalytic systems have been developed to achieve high yields and stereoselectivities.

Transition Metal-Catalyzed Enantioselective Alkynylation

Transition metal catalysis is a cornerstone in the asymmetric synthesis of 3-hydroxyoxindoles. Several metal complexes, when combined with chiral ligands, have proven effective in catalyzing the addition of terminal alkynes to isatins with high enantioselectivity.

Copper-Catalyzed Systems: A highly efficient copper-catalyzed asymmetric addition of terminal alkynes to isatins has been developed. This methodology employs a catalytic amount of copper iodide in conjunction with a chiral phosphine ligand. The reaction demonstrates a broad substrate scope, accommodating various substituents on both the isatin and the terminal alkyne, and proceeds in high yields with excellent enantioselectivity.

Zinc-Catalyzed Systems: Zinc-based catalysts have also been successfully employed for the enantioselective alkynylation of isatins. The use of a Zn(OCOCF₃)₂/chiral bis(sulfonamide)-diamine (BSDA) catalyst system under mild conditions provides the desired chiral 3-alkynyl-3-hydroxy-2-oxindoles in moderate to excellent yields and high enantioselectivities. Another approach utilizes dimethylzinc in the presence of a chiral perhydro-1,3-benzoxazine, which also affords the products with good to excellent enantioselectivity.

Silver-Catalyzed Systems: Silver-catalyzed enantioselective alkynylation of isatin derivatives has been achieved using chiral quaternary ammonium salts derived from quinine as cationic phase-transfer catalysts. This method, employing AgOAc, yields chiral 3-alkynyl-3-hydroxy-2-oxindoles in good to high yields and with excellent enantioselectivities under mild conditions. A hybrid catalyst system combining a chiral phase-transfer catalyst with a transition-metal catalyst has also been reported to be effective.

Cobalt/Zinc Bimetallic Systems: A novel bimetallic catalysis system involving cobalt bromide, a chiral bisphosphine ligand, and zinc triflate enables the efficient and enantioselective alkynylation of isatins with terminal alkynes. This system operates through the activation of the terminal alkyne by zinc triflate and a base, followed by transmetalation to cobalt, and subsequent enantio-determining alkynylation of the isatin.

The following table summarizes representative examples of transition metal-catalyzed enantioselective alkynylation of isatins, which could be adapted for the synthesis of specific this compound isomers.

| Catalyst System | Chiral Ligand/Inducer | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| CuI | Chiral Phosphine Ligand | Isatins, Terminal Alkynes | High | High | |

| Zn(OCOCF₃)₂ | Chiral Bis(sulfonamide)-diamine | Isatins, Aryl-substituted Alkynes | Up to 96% | Up to 97% | |

| AgOAc | Dimeric Quinine-based PTC | Isatin Derivatives, Terminal Alkynes | Up to 82% | Up to 99% | |

| CoBr₂/Zn(OTf)₂ | Chiral Bisphosphine Ligand | Isatins, Terminal Alkynes | High | Good |

Organocatalyzed Enantioselective Alkynylation

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-hydroxyoxindoles. The combination of metal catalysis and organocatalysis has been explored in a hybrid approach. For instance, a bifunctional amidophosphine-urea/AgBF₄ complex has been used to achieve excellent enantioselectivities (up to 99% ee) and good yields in the alkynylation of isatins. This strategy tolerates a wide range of both terminal alkynes and isatins, providing access to structurally diverse propargylic alcohols with tetrasubstituted stereogenic centers.

The selection of a specific synthetic strategy would depend on the desired stereoisomer of this compound or its analogue. By carefully choosing the appropriate catalyst, chiral ligand, and reaction conditions, it is possible to direct the synthesis towards a particular enantiomer with high purity. These asymmetric strategies are invaluable for creating libraries of stereochemically defined this compound analogues for further biological evaluation.

Iii. Mechanistic Investigations of 3 1 Hexynyl 3 Hydroxy 2 Indolinone Chemical Transformations

Elucidation of Reaction Mechanisms in 3-HHIN Synthesis

The synthesis of this compound, a substituted indolinone derivative, typically involves the coupling of an indole (B1671886) derivative with an alkyne. A common approach utilizes palladium-catalyzed conditions, often in the presence of a base and a ligand. While the precise, detailed mechanism specifically for the formation of this compound is not extensively detailed in the provided search results, general principles of similar coupling reactions involving indole or isoindolinone derivatives and alkynes under transition-metal catalysis can provide insight.

The synthesis of related hydroxy- and anilinoindanone derivatives from 3-hydroxybenzo[e]isoindolinone has been reported, involving the addition of alkyllithium reagents to the carbonyl group, followed by ring opening and intramolecular cyclization. scispace.comresearchgate.net This suggests that nucleophilic addition and subsequent cyclization events can be key steps in the formation of related indolinone structures.

Detailed Mechanistic Pathways for Key Steps

Based on the general synthetic strategies for similar compounds, the formation of the 3-hydroxyindolinone core with the hexynyl substituent at the 3-position likely involves several key steps. A plausible mechanistic pathway for the palladium-catalyzed coupling could involve:

Oxidative Addition: The palladium catalyst undergoes oxidative addition into a carbon-halogen bond of a suitably functionalized indole derivative.

Ligand Exchange: The alkyne (1-hexyne) coordinates to the palladium center.

Migratory Insertion: The alkyne inserts into the palladium-carbon bond.

Nucleophilic Attack/Cyclization: A nucleophilic species, potentially generated from the indole or a reaction additive, attacks the alkyne-inserted intermediate. Alternatively, intramolecular cyclization could occur.

Reductive Elimination: The desired 3-substituted indolinone product is released, regenerating the palladium catalyst.

The introduction of the hydroxyl group at the 3-position could occur through various routes depending on the specific synthesis. It might be present in the starting indole derivative, introduced through a subsequent oxidation step, or formed via hydrolysis of an intermediate. The search results mention oxidation reactions of a related compound to form ketones or carboxylic acids, and reduction reactions to form alcohols or amines, indicating the potential for redox transformations in indolinone chemistry.

Transition State Analysis and Reaction Rate Determinants

Theoretical calculations, such as ab initio methods, can be used to characterize transition states and calculate activation energies. acs.orgwhiterose.ac.ukannualreviews.orgrsc.org Experimental kinetic studies, discussed in the next section, provide data that can be used to validate proposed mechanisms and identify the rate-determining step. libretexts.organnualreviews.org Factors such as catalyst identity, ligand structure, base strength, solvent, and temperature can all influence the energies of transition states and thus the reaction rate.

Theoretical and Experimental Kinetic Studies

Kinetic studies, both theoretical and experimental, are essential for understanding the rates of chemical reactions and elucidating their mechanisms. annualreviews.org Experimental kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration, temperature) to determine rate laws and identify intermediates. whiterose.ac.ukrsc.org Theoretical kinetic studies, often employing computational chemistry methods, can calculate rate coefficients and explore potential energy surfaces, including transition states and intermediates. acs.orgwhiterose.ac.ukrsc.orgchemrestech.comresearchgate.net

While no specific kinetic studies on the formation or reactions of this compound were found, research on the kinetics of reactions involving other organic molecules provides relevant context. For example, kinetic studies on the reactions of CF3 radicals with O(3P) and H atoms have been performed both experimentally and theoretically, determining rate coefficients and product channels. acs.org Similarly, experimental and theoretical studies have investigated the kinetics of reactions involving amines. rsc.org These studies highlight the use of techniques like shock tubes, atomic resonance absorption spectroscopy, and ab initio calculations to gain kinetic insights. acs.orgrsc.org

The absence of specific kinetic data for this compound in the search results suggests that detailed kinetic investigations focused solely on this compound might be limited in the publicly available literature within the scope of this search.

Radical Pathways in this compound Chemistry

Radical species can play significant roles in chemical transformations, often participating in chain reactions or single-electron transfer processes. acs.org While the primary synthesis of this compound might involve polar or organometallic mechanisms, radical pathways could be relevant in its further reactions or degradation.

Research on radical reactions in organic chemistry, such as photoinduced hydrogen atom transfer, demonstrates how radicals can be generated and participate in C-H bond functionalization. acs.org The oxidation of organic molecules can also proceed via radical intermediates. nih.gov

Without specific studies on this compound radical chemistry, it is difficult to detail precise radical pathways. However, the presence of the alkyne and the hydroxyl group in this compound could potentially make it susceptible to radical reactions under certain conditions, such as in the presence of initiators or upon irradiation. For instance, the hydroxyl group could undergo hydrogen atom abstraction to form an alkoxyl radical, or the alkyne could participate in radical additions.

Electropolymerization Mechanisms Involving Indolinone Derivatives

Electropolymerization is a process where monomers are polymerized electrochemically, often involving radical or ionic intermediates generated at an electrode surface. nih.govresearchgate.net The search results discuss the oxidative electropolymerization of aniline (B41778), a related aromatic amine, which involves the formation of radical species and subsequent coupling reactions leading to the formation of polyaniline. researchgate.net The mechanism involves electron exchange with the electrode and the formation of different oxidation states of the polymer. researchgate.net

Another example of electropolymerization discussed is that of histamine, which undergoes one-electron oxidation to form a radical that then dimerizes and continues to undergo oxidation and dimerization to form a polymer. nih.gov This process is pH-dependent and involves the loss of a proton per monomer unit. nih.gov

While this compound is an indolinone derivative and not a simple aniline or histamine, the presence of the nitrogen atom and the potentially oxidizable or reducible functional groups could make it a candidate for electropolymerization under appropriate electrochemical conditions. A hypothetical electropolymerization of this compound could involve the oxidation of the nitrogen atom or the indolinone ring system to generate radical cations or other reactive intermediates, which then undergo coupling reactions to form a polymeric material. The specific mechanism would depend on the applied potential, electrolyte, and solvent. However, no direct information on the electropolymerization of this compound was found in the search results.

Photo-induced Chemical Transformations of this compound

Photo-induced chemical transformations occur when molecules absorb light energy, leading to the formation of excited states with different chemical properties than the ground state. britannica.com These excited states can undergo various reactions, including bond cleavage, isomerization, rearrangement, or electron/energy transfer. britannica.com Photocatalysis involves the use of light to accelerate a chemical reaction, often mediated by a photocatalyst that absorbs light and initiates catalytic cycles. researchgate.netrsc.org

Examples of photo-induced reactions include the formation of vitamin D in the skin upon sunlight exposure and the photochemical dissociation of oxygen in the stratosphere to form ozone. britannica.com Photo-induced hydrogen atom transfer reactions have also been explored for C-H bond functionalization. acs.org

The potential for this compound to undergo photo-induced transformations would depend on its ability to absorb light in a relevant wavelength range and the stability and reactivity of the resulting excited states. The presence of the aromatic indolinone core and the alkyne functional group suggests that this compound could potentially absorb UV or even visible light. Upon photoexcitation, various transformations could occur, such as photoisomerization of the alkyne, cleavage of bonds adjacent to the hydroxyl group or the indolinone ring, or participation in photo-redox reactions if a suitable electron donor or acceptor is present. However, no specific studies on the photo-induced chemical transformations of this compound were found in the provided search results. Research on the photoinduced reversible structural transformations in materials like CH3NH3PbI3 perovskite films demonstrates how light can induce structural changes that affect material properties. huji.ac.il

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Hexynyl 3 Hydroxy 2 Indolinone

Vibrational Spectroscopy Applications (IR, Raman) for Conformational Analysis

The indolinone carbonyl group (C=O) typically exhibits a strong absorption band in the IR spectrum, usually in the range of 1700-1750 cm⁻¹. The N-H stretch of the indolinone ring (if present) appears in the 3100-3500 cm⁻¹ region. The hydroxyl group in 3-Hhin would contribute an O-H stretching vibration, expected around 3200-3600 cm⁻¹, which can be sensitive to hydrogen bonding. The alkyne stretch (C≡C) of the hexynyl group is typically observed as a sharp band in the 2100-2260 cm⁻¹ region, which is usually stronger in Raman spectroscopy if the alkyne is symmetrically substituted, but would be present in both for a terminal alkyne like in this compound. C-H stretching vibrations from the aromatic and aliphatic regions also provide characteristic signals.

Vibrational spectroscopy can also offer insights into the conformational preferences of indolinone derivatives. Variations in peak positions and intensities, particularly for flexible parts of the molecule like the hexynyl chain and the hydroxyl group, can indicate different conformers present in a sample. Changes in the vibrational spectra upon changing temperature or solvent can be monitored to study conformational equilibria. Studies on related indole (B1671886) and indolinone compounds have utilized IR and Raman spectroscopy to analyze molecular vibrations and the effect of substituents.

While specific IR or Raman spectra for this compound were not found, based on data for related indolinones and alkynes, a hypothetical data table illustrating expected key IR absorption bands could be constructed:

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Indolinone C=O | 1700-1750 |

| Indolinone N-H | 3100-3500 |

| Hydroxyl O-H | 3200-3600 |

| Alkyne C≡C | 2100-2260 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2970 |

This table provides a general expectation; actual values for this compound would be influenced by the specific molecular environment and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignments

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for determining the detailed covalent structure of organic molecules. Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY provide crucial connectivity and spatial proximity information, enabling unambiguous assignment of signals and confirmation of the molecular structure. Studies on various indolinone derivatives widely report the use of ¹H and ¹³C NMR for structural confirmation.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the indolinone ring, the hydroxyl group, and the hexynyl chain. The aromatic protons of the indolinone core typically appear in the δ 6.5-8.1 ppm range, with their splitting patterns revealing their positions on the ring. The proton of the hydroxyl group is expected as a singlet, its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The protons of the hexynyl group would show characteristic signals: the terminal alkyne proton around δ 1.8-2.0 ppm, the methylene (B1212753) group adjacent to the alkyne around δ 2.1-2.3 ppm, and the remaining aliphatic protons further upfield.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the indolinone is typically found in the δ 160-180 ppm range. The sp² carbons of the aromatic ring would appear between δ 100-160 ppm. The sp carbons of the alkyne would be in the δ 70-90 ppm range. The quaternary carbon at the 3-position bearing the hydroxyl and hexynyl groups would be a key signal, likely in the range of δ 70-80 ppm, depending on the substituents. The aliphatic carbons of the hexynyl chain would resonate in the δ 10-40 ppm range.

Advanced NMR techniques would be vital for complete assignment. COSY would reveal coupled protons. HSQC would correlate protons with their directly attached carbons. HMBC would show correlations between protons and carbons two or three bonds away, helping to connect the hexynyl chain and hydroxyl group to the indolinone core. NOESY could provide information about the spatial arrangement of protons, aiding in conformational analysis, particularly around the spiro-like center at the 3-position.

While specific NMR data for this compound is not available, typical ¹H and ¹³C NMR chemical shift ranges for indolinone and hexynyl moieties can be summarized:

| Nucleus | Moiety | Typical Chemical Shift Range (δ, ppm) |

| ¹H | Indolinone Ar-H | 6.5 - 8.1 |

| ¹H | Hydroxyl O-H | Variable (e.g., 3.0 - 6.0) |

| ¹H | Terminal Alkyne | 1.8 - 2.0 |

| ¹H | Alkyne -CH₂- | 2.1 - 2.3 |

| ¹H | Other Aliphatic | 0.8 - 1.8 |

| ¹³C | Indolinone C=O | 160 - 180 |

| ¹³C | Indolinone Ar-C | 100 - 160 |

| ¹³C | Alkyne sp C | 70 - 90 |

| ¹³C | C3 (quaternary) | 70 - 80 |

| ¹³C | Aliphatic C | 10 - 40 |

These ranges are approximate and the actual chemical shifts for this compound would be influenced by its specific electronic environment.

Mass Spectrometry Techniques (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of a compound, which in turn validates its elemental composition and molecular formula. For this compound, HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion or a characteristic fragment ion, allowing for the confirmation of its predicted molecular formula (C₁₄H₁₅NO₂).

Electrospray ionization (ESI) is a common ionization technique for polar molecules like indolinones, often producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, or adducts with common ions like sodium ([M+Na]⁺). The accurate measurement of the isotopic peak pattern in the HRMS spectrum further supports the assigned elemental composition.

Tandem mass spectrometry (MS/MS or MSⁿ) can provide fragmentation data, where selected ions are fragmented and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can help confirm the presence of specific substructures like the indolinone core, the hexynyl chain, and the hydroxyl group. Analysis of fragmentation pathways provides additional evidence for the proposed structure.

While specific HRMS data for this compound was not found, studies on related indolinones demonstrate the use of HRMS for molecular formula confirmation. For example, HRMS data for indolinone derivatives often includes calculated and found m/z values for molecular ions or characteristic fragments.

A representative (hypothetical) HRMS data entry for this compound might look like this:

| Ion Type | Calculated m/z for C₁₄H₁₅NO₂ | Found m/z |

| [M+H]⁺ | 230.1176 | [Observed] |

| [M+Na]⁺ | 252.0995 | [Observed] |

The "Found m/z" values would be the experimentally determined values, which should be in very close agreement with the calculated values for the proposed molecular formula.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. Indolinone derivatives typically exhibit UV-Vis absorption bands due to the π-π* transitions of the aromatic indolinone chromophore and any other conjugated systems present.

The indolinone core has characteristic UV absorption bands. The presence of substituents, such as the hexynyl group and the hydroxyl group at the 3-position, can influence the position and intensity of these absorption bands. The alkyne group itself can also contribute to UV absorption, particularly if it is conjugated with the aromatic system, though in this compound it is separated by a saturated carbon.

Photophysical properties, including fluorescence and excited-state dynamics, can be investigated using techniques like fluorescence spectroscopy and time-resolved absorption/emission spectroscopy. While the indolinone core can be fluorescent, the presence and position of substituents can significantly affect fluorescence quantum yield and lifetime. The hexynyl group and hydroxyl group might influence the molecule's excited-state relaxation pathways.

Ultrafast electronic spectroscopy techniques, discussed further in Section 4.6, are used to study rapid events following photoexcitation, such as energy transfer, charge transfer, and conformational changes in the excited state. Studies on indoline (B122111) dyes and indolinone-based photoswitches have utilized ultrafast spectroscopy to understand their excited-state dynamics and photoisomerization processes.

While specific UV-Vis or photophysical data for this compound was not found, based on related indolinone structures, the UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indolinone chromophore, likely in the UV region (250-350 nm).

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD), specifically single-crystal X-ray diffraction (SC-XRD), is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. SC-XRD provides bond lengths, bond angles, and conformational details, as well as information about crystal packing and intermolecular interactions such as hydrogen bonding.

For this compound, if suitable single crystals can be obtained, SC-XRD would provide an unequivocal determination of its solid-state molecular structure, including the conformation of the hexynyl chain and the orientation of the hydroxyl group. It would also reveal how molecules of this compound pack in the crystal lattice and whether intermolecular interactions, such as hydrogen bonds involving the hydroxyl and carbonyl groups, play a role in stabilizing the solid form.

Studies on various indolinone derivatives have successfully employed SC-XRD to elucidate their crystal structures, confirming proposed connectivities and revealing interesting solid-state features like hydrogen bonding networks and π-π interactions.

While a crystal structure for this compound was not found, the application of SC-XRD to indolinone compounds is a standard method for obtaining precise structural information in the solid state.

Ultrafast Spectroscopic Probes of Electronic States

Ultrafast spectroscopy techniques, such as femtosecond transient absorption and fluorescence upconversion, are used to study dynamic processes that occur on picosecond and femtosecond timescales, providing insights into the excited-state dynamics and relaxation pathways of molecules after photoexcitation. These techniques are particularly relevant for understanding the behavior of molecules that undergo rapid photophysical or photochemical transformations.

For this compound, ultrafast spectroscopy could be used to probe the excited-state lifetime of the indolinone chromophore, investigate energy transfer processes (if applicable), and study any potential ultrafast conformational changes or bond dissociations that might occur upon photoexcitation. Studies on indoline dyes and indolinone-based photoswitches have demonstrated the power of ultrafast transient absorption spectroscopy to track excited-state dynamics, isomerization, and energy relaxation processes.

While specific ultrafast spectroscopic data for this compound is not available, the application of these techniques to related indolinone systems highlights their utility in understanding the fast dynamics of the electronic states.

Surface-Sensitive Spectroscopic Techniques for Thin Films

Surface-sensitive spectroscopic techniques are employed to study the structure, composition, and electronic properties of molecules adsorbed on surfaces or in thin films. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS), sum-frequency generation (SFG) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) can provide information about molecular orientation, interactions with the surface, and electronic structure in the interfacial environment.

For this compound, these techniques could be relevant if the compound were to be studied in a thin film form or adsorbed onto a substrate. Surface-sensitive IR or Raman spectroscopy could provide information about the conformation and orientation of this compound molecules on a surface. XPS could be used to analyze the elemental composition and electronic states of atoms on the surface of a this compound thin film. Studies on indoline dyes have utilized transient absorption spectroscopy on thin films to investigate electron injection dynamics at interfaces.

While specific applications of surface-sensitive techniques to this compound were not found, their general application to organic molecules in thin films or on surfaces suggests their potential utility for studying this compound in such environments.

V. Computational Chemistry and Molecular Modeling of 3 1 Hexynyl 3 Hydroxy 2 Indolinone

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the properties of molecules from first principles. These approaches have been widely applied to the 3-hydroxy-2-indolinone core to understand its intrinsic chemical nature.

The electronic structure of 3-hydroxy-2-indolinone derivatives is a key determinant of their reactivity and spectroscopic properties. DFT calculations are commonly used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For the parent 3-hydroxyoxindole scaffold, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the carbonyl group and the adjacent carbon atoms of the lactam ring. The introduction of the electron-rich 1-hexynyl group at the C3 position in 3-HHIN would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. Frontier molecular orbital analysis helps in understanding the sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indole (B1671886) Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Indole Derivative A | DFT/B3LYP/6-31G | -5.89 | -1.23 | 4.66 |

| Indole Derivative B | DFT/B3LYP/6-31G | -6.12 | -1.55 | 4.57 |

| Imidazole Derivative C | DFT/B3LYP/6-31G | -6.45 | -1.89 | 4.56 |

Note: This table presents generalized data for related heterocyclic compounds to illustrate typical computational outputs. Data is conceptually representative and not specific to this compound.

The 3-hydroxy-2-indolinone scaffold can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. The relative stability of these tautomers is crucial as it can significantly influence the compound's biological activity and chemical reactivity. researchgate.net Quantum mechanical calculations are highly effective in predicting the energetics of these equilibria. wuxiapptec.com

Studies on analogous systems, such as 2-hydroxypyridine (B17775) and 3-hydroxyisoquinolines, have shown that the tautomeric equilibrium is highly sensitive to the solvent environment. wuxiapptec.comrsc.org In non-polar solvents, the enol form is often favored, while polar, protic solvents like water can stabilize the more polar keto form through hydrogen bonding. wuxiapptec.comrsc.org For this compound analogues, DFT calculations can quantify the relative energies of the tautomers, revealing that the keto form is generally the most stable isomer in the gas phase and in polar solvents. researchgate.net The presence of intramolecular hydrogen bonding can also play a significant role in stabilizing certain tautomeric forms. wuxiapptec.com

QM calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating transition states and calculating activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. organic-chemistry.org

For the synthesis of substituted oxindoles, computational studies have been used to explore plausible mechanistic pathways, such as those involving palladium-catalyzed C-H functionalization. organic-chemistry.orgacs.orgnih.gov These calculations can help rationalize the observed regioselectivity and functional group tolerance in synthetic routes. acs.orgnih.gov For a molecule like this compound, DFT could be employed to model its potential reactions, such as oxidation, reduction, or cycloaddition, by calculating the energy barriers for different proposed pathways. For instance, calculations on the oxidation of indoles to 2-hydroxy-indolin-3-ones have provided insight into the intermediates and transition states involved. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netosti.gov

In a typical 3-hydroxy-2-indolinone derivative, the MEP surface shows a region of negative potential (usually colored red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. chemrxiv.org Conversely, the hydroxyl proton and the N-H proton appear as regions of positive potential (blue), highlighting them as sites for nucleophilic attack or hydrogen bond donation. chemrxiv.org For this compound, the alkyne group would introduce a region of high electron density (negative potential) along the triple bond, influencing how the molecule interacts with other reagents or biological targets. rsc.org

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the electronic properties of static structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. ijsrset.com

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in a biological context. MD simulations can reveal the preferred conformations of a molecule and the energy barriers between them.

For this compound, the key flexible bond is the C3-C(alkyne) single bond, allowing the hexynyl chain to rotate and adopt various orientations. MD simulations would track the trajectory of all atoms over time, revealing the most populated conformational states of the hexynyl substituent relative to the rigid indolinone core. Analysis of these simulations, often visualized through Ramachandran-like plots of dihedral angles, can identify low-energy conformers. This information is vital for understanding how this compound might fit into a protein binding site, as different conformations could present different interaction profiles. Studies on related heterocyclic systems have successfully used MD to understand conformational changes and their implications for biological function. nih.gov

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are crucial in determining its solid-state properties and behavior in solution. Hydrogen bonding is a primary determinant in the three-dimensional packing of molecules. researchgate.net The hydroxyl and amine groups of the indolinone core can act as both hydrogen bond donors and acceptors, leading to the formation of complex networks. These interactions, along with weaker van der Waals forces and potential π-π stacking of the aromatic rings, influence the crystal packing and can lead to aggregation in solution. The specific orientation of functional groups plays a significant role in the resulting intermolecular hydrogen-bonding patterns. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Indolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of indolinone derivatives relates to their biological activity. These models use statistical methods to correlate structural descriptors with activities such as enzyme inhibition. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. mdpi.comnih.gov For indolinone derivatives, 3D-QSAR studies have been successfully employed to build predictive models for their inhibitory activities against various protein kinases. acs.orgnih.gov These models generate contour maps that visualize the regions where modifications to the molecular structure—such as steric bulk, electrostatic potential, and hydrophobicity—are likely to enhance or diminish biological activity. mdpi.comresearchgate.net

For instance, studies on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) have yielded robust CoMFA and CoMSIA models that aid in interpreting structure-activity relationships. acs.orgnih.gov The insights gained from these models are valuable for the rational design of new, more potent indolinone derivatives. nih.gov

Table 1: Examples of 3D-QSAR Model Statistics for Indolinone Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Target | Reference |

| CoMFA | 0.737 | 0.907 | PDK1 | nih.gov |

| CoMSIA | 0.824 | 0.991 | PDK1 | nih.gov |

| CoMFA | 0.765 | 0.980 | mIDH1 | researchgate.net |

| CoMSIA | 0.770 | 0.997 | mIDH1 | researchgate.net |

Molecular Docking and Binding Mode Predictions with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in elucidating the binding modes of indolinone derivatives with their biological targets. For this compound and related compounds, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of an enzyme. nih.govnih.gov

Studies involving indolinone derivatives as inhibitors of various kinases have utilized molecular docking to understand their binding mechanisms. nih.govnih.gov The results of these simulations often correlate well with experimental data and provide a structural basis for the observed activity. For example, docking studies on 3-hydroxy-indolin-2-one analogs have helped to understand their interaction patterns with HIV-1 reverse transcriptase. nih.gov The binding affinities and interaction patterns predicted by docking are crucial for the structure-based design of new and more effective inhibitors. nih.gov

Force Field Development and Validation for this compound Systems

Accurate molecular dynamics (MD) simulations rely on well-parameterized force fields. A force field is a set of parameters that describe the potential energy of a system of atoms. researchgate.net For a novel compound like this compound, it may be necessary to develop and validate specific force field parameters to accurately model its conformational dynamics and interactions.

The development process often involves fitting parameters to high-level quantum mechanical (QM) calculations. nih.gov This ensures that the force field can reproduce the structural and energetic properties of the molecule. Validation is a critical step and involves comparing the results of simulations using the new force field against experimental data or more accurate QM calculations. researchgate.netbu.edu This can include comparing properties like bond lengths, angles, and dihedral angles, as well as bulk properties if simulating a larger system. nih.gov The goal is to create a force field that is both accurate and computationally efficient for the system of interest. acs.orgnih.gov

Theoretical Spectroscopy for Predicting Spectroscopic Signatures

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules like this compound. researchgate.net These methods can calculate vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, as well as nuclear magnetic resonance (NMR) chemical shifts. nih.gov

By comparing the theoretically predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic and geometric properties. researchgate.netnih.gov For complex molecules, theoretical calculations are often essential for the accurate assignment of spectral bands. The choice of the DFT functional and basis set is crucial for obtaining results that are in good agreement with experimental measurements. researchgate.net

The ability to predict spectroscopic signatures is also valuable in identifying unknown compounds or in studying transient species. rsc.orgresearchgate.net For this compound, theoretical spectroscopy can provide a detailed picture of its vibrational modes and the electronic transitions that give rise to its UV-Visible spectrum.

Vi. Coordination Chemistry of 3 1 Hexynyl 3 Hydroxy 2 Indolinone

Synthesis and Characterization of 3-HHIN Metal Complexes

Characterization of these potential this compound metal complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy : This technique is crucial for identifying which functional groups of the this compound ligand are involved in coordination. Coordination of the carbonyl group (C=O) typically results in a shift of its stretching frequency to a lower wavenumber (red shift) in the IR spectrum. Similarly, the involvement of the hydroxyl group (O-H) in bonding would be indicated by a change in the position and shape of its characteristic band.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, or shifts in the ligand's absorption bands upon complexation, are indicative of coordination. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can help to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the complex, confirming its stoichiometry. libretexts.org

Magnetic Susceptibility Measurements : This technique is used to determine the magnetic properties of the complexes, which provides information about the number of unpaired electrons on the metal center and can help in assigning the coordination geometry. libretexts.org

Table 1: Expected Spectroscopic Changes upon Coordination of this compound

| Spectroscopic Technique | Observed Change | Interpretation |

| IR Spectroscopy | Shift of the ν(C=O) band to lower frequency.Broadening or disappearance of the ν(O-H) band. | Coordination of the carbonyl oxygen to the metal center.Deprotonation and/or coordination of the hydroxyl oxygen. |

| UV-Vis Spectroscopy | Appearance of new, weak absorption bands in the visible region.Shift in the ligand's π→π* or n→π* transition bands. | d-d electronic transitions of the metal ion in the ligand field.Perturbation of the ligand's electronic system upon coordination. |

| NMR Spectroscopy | Significant shifts in the resonances of protons and carbons adjacent to the C2-carbonyl and C3-hydroxyl groups. | Confirmation of the binding sites involved in coordination for diamagnetic complexes. |

Ligand Binding Modes and Coordination Geometries

The this compound molecule possesses two primary donor atoms in close proximity: the oxygen of the C3-hydroxyl group and the oxygen of the C2-carbonyl group. This arrangement makes it a potent candidate to act as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion. libretexts.org Chelation significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

Depending on the metal ion, its oxidation state, and the reaction conditions, this compound could potentially exhibit different binding modes. While bidentate chelation is most probable, monodentate coordination through either the hydroxyl or carbonyl oxygen is also a possibility, especially if steric hindrance plays a role.

The coordination number and the resulting geometry of the complex are determined by the size and electronic configuration of the central metal ion and the number of ligands it can accommodate. wikipedia.org Common coordination geometries for transition metals include tetrahedral, square planar, and octahedral. lumenlearning.comlibretexts.orglibretexts.org

Tetrahedral : With a coordination number of four, a metal ion can form a tetrahedral complex, such as [Zn(CN)₄]²⁻. libretexts.org This geometry is common for metal ions with a d¹⁰ configuration or with large ligands where steric hindrance prevents a higher coordination number.

Square Planar : Also corresponding to a coordination number of four, this geometry is frequently observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org

Octahedral : This is one of the most common geometries, with a coordination number of six, where six donor atoms are arranged symmetrically around the metal ion. wikipedia.orglumenlearning.com An example is [Co(H₂O)₆]²⁺. libretexts.org A metal ion could coordinate to three bidentate this compound ligands to achieve an octahedral geometry.

Table 2: Common Coordination Geometries

| Coordination Number | Geometry | Bond Angles | Example Ion |

| 4 | Tetrahedral | 109.5° | [Zn(CN)₄]²⁻ |

| 4 | Square Planar | 90°, 180° | [Pt(NH₃)₂Cl₂] |

| 5 | Trigonal Bipyramidal | 90°, 120°, 180° | [Fe(CO)₅] |

| 5 | Square Pyramidal | 90°, 180° | [VO(acac)₂] |

| 6 | Octahedral | 90°, 180° | [Co(H₂O)₆]²⁺ |

Supramolecular Assembly and Metal-Organic Frameworks Incorporating this compound

The functional groups on the this compound ligand make it an excellent building block for constructing larger, well-defined supramolecular assemblies. The N-H group of the oxindole (B195798) ring and the C-O-H group can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of intricate one-, two-, or three-dimensional networks in the solid state.

Furthermore, this compound is a candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. researchgate.net The ability of this compound to coordinate to metal centers through its hydroxyl and carbonyl groups, combined with the potential for further functionalization of the benzene (B151609) ring or the hexynyl chain, could allow for the rational design of porous frameworks with tailored properties. The N-heterocyclic nature of the oxindole core is a feature found in many ligands used for MOF synthesis. nih.govcas.cnnih.gov The resulting MOFs could have potential applications in areas such as gas storage, separation, and catalysis.

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of this compound coordination compounds would be dictated primarily by the d-electron configuration of the central transition metal ion. fiveable.me The interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies, a concept explained by Ligand Field Theory. youtube.com

Electronic Properties : The absorption of light by these complexes can cause electrons to be promoted from a lower energy d-orbital to a higher energy one (a d-d transition). libretexts.org The energy of this transition corresponds to specific wavelengths of light, which is why many transition metal complexes are colored. wikipedia.org Another type of electronic transition is charge transfer, which involves the movement of an electron between the metal and the ligand (either metal-to-ligand or ligand-to-metal). fiveable.me These transitions are typically much more intense than d-d transitions. fiveable.me

Magnetic Properties : The magnetic behavior of a complex depends on the presence of unpaired electrons. uomustansiriyah.edu.iq

Paramagnetism : If a complex has one or more unpaired electrons, it will be paramagnetic and attracted to a magnetic field. unacademy.comnbaem.com The magnitude of this attraction, known as the magnetic moment, is directly related to the number of unpaired electrons. libretexts.org

Diamagnetism : If all electrons in the complex are paired, it will be diamagnetic and weakly repelled by a magnetic field. unacademy.comnbaem.com

The "spin state" of the complex (high-spin or low-spin) for metal ions with d⁴ to d⁷ configurations in an octahedral field depends on the balance between the crystal field splitting energy and the electron pairing energy. youtube.com This, in turn, affects the number of unpaired electrons and thus the magnetic properties.

Table 3: Spin-Only Magnetic Moment

| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μs) in Bohr Magnetons (B.M.) |

| 1 | 1.73 |

| 2 | 2.83 |

| 3 | 3.87 |

| 4 | 4.90 |

| 5 | 5.92 |

Computational Studies in this compound Coordination Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of coordination compounds. nih.govnih.gov These methods can provide valuable insights into aspects of this compound coordination chemistry that may be challenging to probe experimentally.

DFT calculations can be employed to:

Predict Geometries : Optimize the molecular structures of this compound metal complexes to predict bond lengths, bond angles, and the most stable coordination geometry. nih.govresearchgate.net

Determine Electronic Structure : Calculate the energies and compositions of molecular orbitals, helping to understand the nature of the metal-ligand bonding. mdpi.com This includes analyzing the contributions of metal and ligand orbitals to the frontier molecular orbitals (HOMO and LUMO).

Simulate Spectra : Predict IR and UV-Vis spectra, which can be compared with experimental data to confirm structural assignments.

Calculate Thermodynamic Properties : Determine the binding energies between the this compound ligand and various metal ions, providing a measure of complex stability. nih.gov

These computational studies can guide synthetic efforts by predicting the most likely structures and identifying promising metal-ligand combinations for specific applications. researchgate.net

Vii. Applications of 3 1 Hexynyl 3 Hydroxy 2 Indolinone in Advanced Chemical and Biological Systems

Exploration of 3-HHIN in Chemical Biology and Biochemistry

Chemical biology and biochemistry are interconnected fields that investigate the chemical processes within biological systems and apply chemical techniques to study and manipulate these systems. yale.eduquora.comacs.org This includes studying the synthesis of biomolecules, labeling proteins, and engineering molecules with new properties. yale.edu By developing synthetic compounds that can alter biological processes, researchers can gain insights into biological pathways and potentially develop new therapeutic agents. yale.edu this compound is described as a compound of interest in biochemistry and pharmacology, indicating its relevance in this domain. ontosight.ai Research on this compound and related indolinone derivatives has shown promising results in various biological assays, highlighting their potential in chemical biology and biochemistry studies. ontosight.ai

Studies of Cellular Processes at a Molecular Level (e.g., cell growth inhibition, apoptosis induction, cytokine production modulation, free radical scavenging)

Research on this compound and related indolinone derivatives has demonstrated effects on various cellular processes. These compounds have been found to exhibit anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells. ontosight.ai They also show anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and antioxidant activity by scavenging free radicals. ontosight.ai

Cell Growth Inhibition and Apoptosis Induction: Indolinone derivatives, including potentially this compound, have shown promising anticancer properties by inducing apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways. Studies have demonstrated the inhibition of proliferation in human cancer cell lines. Apoptosis, a form of programmed cell death, is characterized by morphological changes like cell shrinkage and chromatin fragmentation. lodz.pl Chemicals can induce apoptosis, sometimes linked to oxidative stress and the production of oxygen free radicals. lodz.pl

| Cell Line | IC50 (µM) | Mechanism of Action |

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 18 | Inhibition of proliferation |

Note: This table is based on data for a related indolinone derivative, not specifically this compound, but illustrates the type of findings in this area.